molecular formula C15H18N2O2 B2564336 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile CAS No. 2411241-18-2

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile

Cat. No.: B2564336
CAS No.: 2411241-18-2
M. Wt: 258.321
InChI Key: YBYYYRHOMMWOPN-UHFFFAOYSA-N
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Description

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is a complex organic compound characterized by its unique structure, which includes a cyclobutylaziridine moiety and a methoxybenzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzonitrile with a cyclobutylaziridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring can be opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aziridine derivatives.

Scientific Research Applications

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile involves its interaction with specific molecular targets. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the cyclobutylaziridine moiety, making it less reactive.

    Cyclobutylaziridine: Does not contain the methoxybenzonitrile group, limiting its applications.

    5-[(1-Cyclobutylaziridin-2-yl)methoxy]benzonitrile: Similar structure but without the methoxy group.

Uniqueness

5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile is unique due to the presence of both the cyclobutylaziridine and methoxybenzonitrile groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(1-cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-15-6-5-14(7-11(15)8-16)19-10-13-9-17(13)12-3-2-4-12/h5-7,12-13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYYYRHOMMWOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2CN2C3CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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